7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one
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Overview
Description
7-Bromo-1H-spiro[indole-3,4’-oxane]-2-one is a spirocyclic compound that features a unique structural motif combining an indole and an oxane ring system. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1H-spiro[indole-3,4’-oxane]-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the 1,3-dipolar cycloaddition approach, which involves the reaction of an indole derivative with a suitable dipolarophile under controlled conditions . This method allows for the formation of the spirocyclic ring system with high stereoselectivity.
Industrial Production Methods
Industrial production of 7-Bromo-1H-spiro[indole-3,4’-oxane]-2-one may involve continuous flow synthesis techniques, which offer advantages such as increased efficiency, scalability, and reduced reaction times . These methods often utilize biobased building blocks and green chemistry principles to achieve sustainable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1H-spiro[indole-3,4’-oxane]-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the spirocyclic structure into more reduced forms.
Substitution: Halogen substitution reactions can introduce different functional groups at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxindoles, and other spirocyclic compounds with modified functional groups .
Scientific Research Applications
7-Bromo-1H-spiro[indole-3,4’-oxane]-2-one has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural product analogs.
Mechanism of Action
The mechanism of action of 7-Bromo-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Spiro[indoline-succinimides]
- Spiro[indole-pyrrolo-succinimides]
- Spiro[indole-pyrido-succinimides]
Uniqueness
Compared to similar compounds, 7-Bromo-1H-spiro[indole-3,4’-oxane]-2-one stands out due to its bromine substitution, which can significantly influence its reactivity and biological activity. The presence of the bromine atom allows for further functionalization and derivatization, making it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
7-bromospiro[1H-indole-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-9-3-1-2-8-10(9)14-11(15)12(8)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGABJZKATUVAQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C(=CC=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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